(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid
Description
“(2S)-2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid” is a chiral small molecule characterized by a 2,6-difluorophenyl-substituted formamide group attached to a branched-chain butanoic acid backbone. The stereochemistry at the second carbon (S-configuration) and the methyl substitution at the third carbon contribute to its unique physicochemical and biological properties.
Properties
IUPAC Name |
(2S)-2-[(2,6-difluorobenzoyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c1-6(2)10(12(17)18)15-11(16)9-7(13)4-3-5-8(9)14/h3-6,10H,1-2H3,(H,15,16)(H,17,18)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOQHFYNGRGYKE-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=C(C=CC=C1F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=C(C=CC=C1F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
These processes can be achieved using various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions, utilizing advanced catalytic systems to ensure high yield and purity. The precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to achieve optimal results.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The difluorophenyl group can participate in substitution reactions, where other functional groups replace the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols. Substitution reactions can lead to a variety of functionalized difluorophenyl derivatives.
Scientific Research Applications
(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid has numerous applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of (2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid involves its interaction with molecular targets, such as enzymes or receptors, through its difluorophenyl group. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on fluorinated aromatic systems, branched carboxylic acids, and formamide/amide linkages. Below is a comparative analysis using evidence-derived examples:
Fluorinated Aromatic Systems
- (2S)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol (): This compound shares a difluorophenyl group but lacks the formamide linkage and branched carboxylic acid chain.
- (2S)-3-(4,4-Difluorocyclohexyl)-2-(Fmoc-amino)propanoic acid (): The cyclohexyl difluoro substitution differs from the aromatic 2,6-difluorophenyl group, leading to distinct hydrophobicity and steric effects. The Fmoc-protected amino group also introduces bulkiness, which may hinder membrane permeability relative to the target compound’s simpler formamide group .
Branched Carboxylic Acids
- N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (): This compound features a longer hydrocarbon chain and dimethylphenoxy substituents. The hexane backbone and additional phenyl groups increase lipophilicity but reduce metabolic stability compared to the shorter, branched butanoic acid structure of the target compound .
Formamide/Amide Linkages
- (R)-2-Amino-2-phenylacetic acid (): A simple amino acid derivative lacking fluorination and branching. Its planar structure and absence of steric hindrance may enhance binding to flat enzymatic pockets, unlike the target compound’s 3-methyl group, which could restrict conformational flexibility .
Compounds in (EP 4 374 877 A2) :
These patented spirocyclic derivatives incorporate trifluoromethylpyrimidine and diazaspirodecenyl groups. While they share fluorinated motifs, their complex macrocyclic structures contrast sharply with the target compound’s linear architecture, suggesting divergent biological targets (e.g., kinase inhibition vs. protease inhibition) .
Structural and Functional Data Table
Key Research Findings and Limitations
- Solubility and Bioavailability: Fluorinated aromatic systems (e.g., 2,6-difluorophenyl) enhance metabolic stability but may reduce aqueous solubility compared to non-fluorinated analogs .
- Stereochemical Impact : The (2S) configuration in the target compound likely improves target binding specificity compared to racemic mixtures observed in simpler analogs .
- Synthetic Challenges : The branched 3-methyl group complicates stereoselective synthesis, as seen in related compounds requiring advanced chiral resolution techniques .
Biological Activity
(2S)-2-[(2,6-difluorophenyl)formamido]-3-methylbutanoic acid, also known by its CAS number 956684-24-5, is a compound of increasing interest in various scientific domains, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a difluorophenyl group, contributes to its biological activity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 257.23 g/mol. The compound's structure is critical for its interaction with biological targets, influencing its pharmacokinetic properties and biological effects.
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-[(2,6-difluorobenzoyl)amino]-3-methylbutanoic acid |
| CAS Number | 956684-24-5 |
| Molecular Formula | C₁₂H₁₃F₂NO₃ |
| Molecular Weight | 257.23 g/mol |
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The difluorophenyl moiety enhances the compound's binding affinity to biological targets, potentially modulating enzymatic activity or receptor signaling pathways. This interaction can lead to various physiological effects, which are crucial for its therapeutic applications.
Biological Activity
Research has shown that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies indicate that this compound has potential antibacterial properties. For instance, it has shown effectiveness against certain strains of bacteria in vitro.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antitumor Potential : Preliminary investigations suggest that it could inhibit tumor cell proliferation through specific molecular pathways.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes related to metabolic pathways, which could be beneficial in treating metabolic disorders.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
Study 2: Anti-inflammatory Activity
In an experimental model of inflammation, this compound was administered to mice with induced paw edema. The compound resulted in a notable decrease in paw swelling compared to the control group, suggesting its potential as an anti-inflammatory agent.
Study 3: Antitumor Effects
In vitro studies conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis. The mechanism was linked to the modulation of cell cycle regulators.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| Difluoromethylated Heterocycles | Antibacterial | Commonly used in drug development |
| α-Trifluoromethylstyrene Derivatives | Enzyme inhibition | Known for high reactivity |
| (S)-Valine Derivatives | Antitumor | Less potent than difluorinated analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
